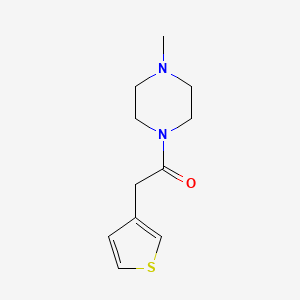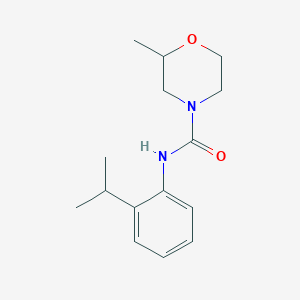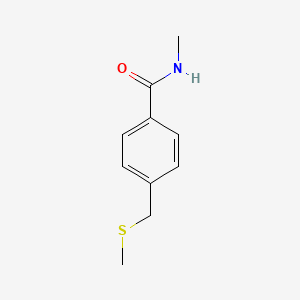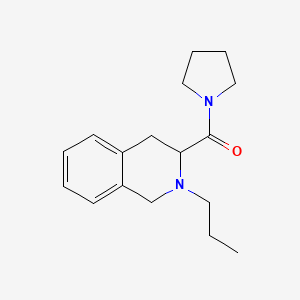
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, also known as MPTK, is a chemical compound that has been studied for its potential use in scientific research. MPTK is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular metabolism. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to inhibit the activity of lactate dehydrogenase, an enzyme that plays a key role in cancer cell metabolism. This inhibition leads to a decrease in the production of ATP, the primary source of energy for cells.
Biochemical and Physiological Effects
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and cancer therapeutic, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in lab experiments is its high quantum yield and photostability, which make it a reliable fluorescent probe for detecting ROS in cells. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a cancer therapeutic.
Another area of interest is the use of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a tool for studying cellular metabolism. By inhibiting lactate dehydrogenase, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone may provide insights into the role of this enzyme in cancer cell metabolism.
In addition, further research is needed to explore the antioxidant properties of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone and its potential as a treatment for oxidative stress-related diseases.
Conclusion
In conclusion, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, or 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, is a promising candidate for scientific research. Its potential as a fluorescent probe, cancer therapeutic, and antioxidant make it an area of interest for further study. By understanding its synthesis method, mechanism of action, and biochemical and physiological effects, researchers can explore the potential of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in a variety of applications.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone involves the reaction of 4-methylpiperazine with 2-bromo-1-(thiophen-3-yl)ethanone in the presence of a palladium catalyst. This reaction results in the formation of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a white solid with a melting point of 119-121°C. The purity of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have a high quantum yield and excellent photostability, making it a promising candidate for use in fluorescence microscopy.
Another area of research is the use of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a potential drug target for the treatment of cancer. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-3-5-13(6-4-12)11(14)8-10-2-7-15-9-10/h2,7,9H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXOMVXCMKJWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)




![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)